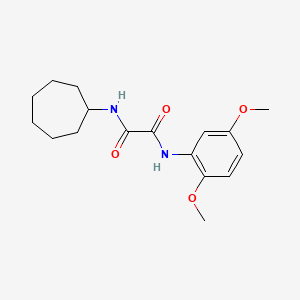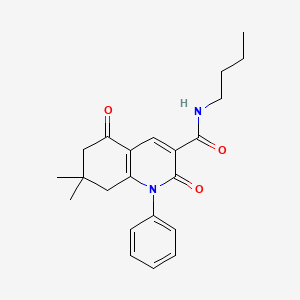![molecular formula C18H13ClF5N3O3 B5089684 1-(2-chloro-4,5-difluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B5089684.png)
1-(2-chloro-4,5-difluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-4,5-difluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine, commonly known as CDP-840, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Wirkmechanismus
The exact mechanism of action of CDP-840 is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. It has been shown to interact with various receptors and enzymes, including the NMDA receptor, COX-2 enzyme, and NF-kB pathway.
Biochemical and Physiological Effects:
CDP-840 has been found to exhibit a wide range of biochemical and physiological effects, including:
1. Anti-inflammatory effects: CDP-840 has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation.
2. Antioxidant effects: CDP-840 has been shown to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells against oxidative stress.
3. Neuroprotective effects: CDP-840 has been shown to protect neurons against oxidative stress and inflammation, which are two major contributors to neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
CDP-840 has several advantages as a research tool, including:
1. High potency: CDP-840 exhibits high potency in various assays, making it a useful tool for studying various biological processes.
2. Wide range of effects: CDP-840 exhibits a wide range of biochemical and physiological effects, making it a versatile tool for studying various biological processes.
However, there are also some limitations associated with the use of CDP-840 in laboratory experiments, including:
1. Limited solubility: CDP-840 has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
2. Lack of specificity: CDP-840 exhibits some lack of specificity in its effects, which can make it difficult to interpret results in some experiments.
Zukünftige Richtungen
There are several future directions for the study of CDP-840, including:
1. Further studies on its mechanism of action: More studies are needed to fully understand the mechanism of action of CDP-840, which could lead to the development of more specific and effective drugs.
2. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of CDP-840 in humans, which could lead to its development as a therapeutic agent.
3. Development of analogs: The development of analogs of CDP-840 with improved solubility and specificity could lead to the development of more effective drugs.
Synthesemethoden
The synthesis of CDP-840 involves the reaction of 1-(2-chloro-4,5-difluorobenzoyl)piperazine with 4-nitro-2-(trifluoromethyl)aniline in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields CDP-840 as a white solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
CDP-840 has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, which make it a promising candidate for various research applications. Some of the areas where CDP-840 has been studied include:
1. Neuroprotection: CDP-840 has been found to exhibit neuroprotective effects in various animal models of neurodegenerative diseases. It has been shown to protect neurons against oxidative stress and inflammation, which are two major contributors to neurodegeneration.
2. Cancer research: CDP-840 has been found to exhibit anti-tumor activity in various cancer cell lines. It has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
3. Pain management: CDP-840 has been found to exhibit analgesic effects in various animal models of pain. It has been shown to inhibit the release of pain mediators such as prostaglandins and cytokines, thereby reducing pain sensation.
Eigenschaften
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF5N3O3/c19-13-9-15(21)14(20)8-11(13)17(28)26-5-3-25(4-6-26)16-2-1-10(27(29)30)7-12(16)18(22,23)24/h1-2,7-9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURJWFGIFZEIIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)C3=CC(=C(C=C3Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF5N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![butyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate](/img/structure/B5089602.png)

![1-acetyl-N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-4-piperidinecarboxamide](/img/structure/B5089616.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]](/img/structure/B5089638.png)
![N-{4-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5089650.png)
![2-(2,4-dinitrophenyl)-N-[2-(phenylethynyl)phenyl]acetamide](/img/structure/B5089661.png)
![10-acetyl-11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5089668.png)
![ethyl 4-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5089673.png)

![3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol](/img/structure/B5089675.png)

![2-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5089698.png)
![1-(4-methylphenyl)-3-[(1-naphthylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5089701.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glycine](/img/structure/B5089706.png)